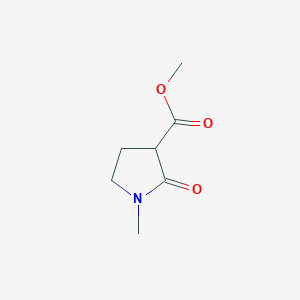

Methyl-1-methyl-2-oxopyrrolidin-3-carboxylat

Übersicht

Beschreibung

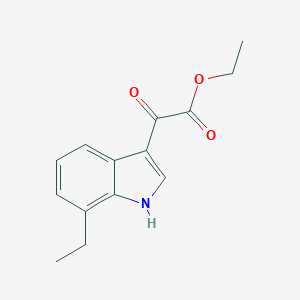

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves innovative methodologies, including one-pot oxidative decarboxylation-beta-iodination of amino acids, leading to the introduction of different substituents at specific positions of the pyrrolidine ring. This process yields trans-relationship between substituents, highlighting the stereoselective nature of the synthesis. Techniques such as Michael addition and cyclization reactions are pivotal, demonstrating the compound's role in forming complex molecular architectures (Boto et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of derivatives of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate reveals detailed insights into their geometric configuration. X-ray diffraction studies and computational methods provide a comprehensive understanding of the molecular orientation, confirming the presence of specific functional groups and their spatial arrangement. Such structural elucidation is essential for understanding the compound's reactivity and potential applications (Nural et al., 2018).

Chemical Reactions and Properties

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate exhibits a broad range of chemical reactivity, including participation in cascade reactions, annulation processes, and serving as a precursor for the synthesis of complex heterocyclic compounds. Its ability to engage in reactions with various reagents underlines its versatility and utility in organic synthesis. The compound's chemical properties facilitate the construction of diverse molecular frameworks, showcasing its significance in the development of novel chemical entities (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. Understanding these properties helps in optimizing reaction conditions and improving the efficiency of the synthesis processes. Detailed studies on the compound's physical characteristics enable researchers to manipulate its behavior in various chemical environments, enhancing its applicability in diverse synthetic routes.

Chemical Properties Analysis

The chemical properties of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, including its reactivity with different chemical groups, its role as a building block in organic synthesis, and its ability to undergo various functional group transformations, underscore its utility in the chemical industry. The compound's versatility is evident in its application across multiple synthesis pathways, where it contributes to the creation of complex organic molecules with high precision and specificity.

- Synthesis and application in the formation of complex molecules: Boto et al., 2001.

- Molecular structure elucidation and analysis: Nural et al., 2018.

- Chemical reactivity and formation of heterocyclic compounds: Galenko et al., 2015.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Methyl-1-methyl-2-oxopyrrolidin-3-carboxylat-Derivate wurden auf ihre antioxidative Aktivität untersucht . Eine Reihe neuartiger 1-(5-Chlor-2-hydroxyphenyl)-5-oxopyrrolidin-3-carbonsäure-Derivate wurden synthetisiert und ihre antioxidative Aktivität durch die DPPH-Radikal-Fängermethode und den Reduktionskraft-Assay untersucht . Einige dieser Verbindungen wurden als starke Antioxidantien identifiziert .

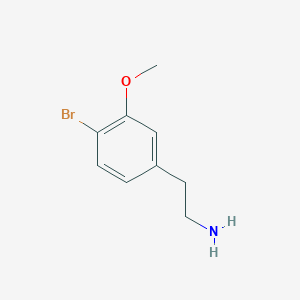

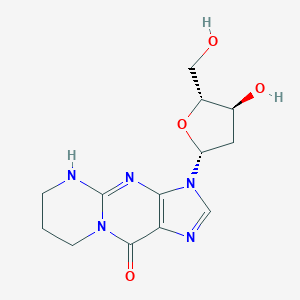

Arzneimittelforschung

Der Pyrrolidinring, der Teil von this compound ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Dieses gesättigte Gerüst ermöglicht eine höhere Wahrscheinlichkeit, strukturelle Vielfalt zu erzeugen . Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können zu einem unterschiedlichen biologischen Profil von Wirkstoffkandidaten führen .

Synthese anderer Verbindungen

this compound kann als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet werden. Beispielsweise wurde es verwendet, um 1-(5-Chlor-2-hydroxyphenyl)-5-oxopyrrolidin-3-carbonsäure herzustellen .

Chromatographie

Auch wenn in den Suchergebnissen keine spezifischen Anwendungen in der Chromatographie erwähnt werden, könnten die einzigartigen Eigenschaften von this compound auf diesem Gebiet möglicherweise untersucht werden .

Analytische Chemie

Die einzigartigen Eigenschaften von this compound könnten möglicherweise in der analytischen Chemie untersucht werden .

Safety and Hazards

“Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate” is classified as a hazardous compound. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound . .

Biochemical Pathways

It’s known that the compound can be used as an intermediate in organic synthesis , which suggests it may participate in various biochemical reactions.

Pharmacokinetics

It’s known that the compound is soluble in some organic solvents such as ethanol, dichloromethane, and propanol, but has low solubility in water . This could potentially affect its bioavailability.

Result of Action

As an intermediate in organic synthesis , it’s likely that the compound participates in various chemical reactions, leading to the formation of different products.

Action Environment

The action of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, the compound should be stored away from sources of ignition and oxidizing agents , suggesting that its stability and efficacy could be affected by environmental conditions such as temperature and the presence of other chemicals.

Eigenschaften

IUPAC Name |

methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLKVGYPYLXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

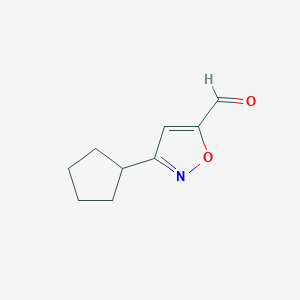

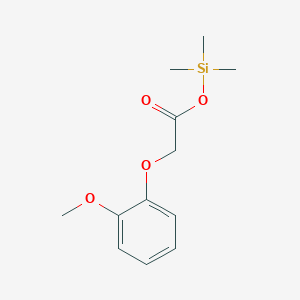

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)